molecular formula C9H12N4 B6603336 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 2138031-86-2

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B6603336
CAS No.: 2138031-86-2
M. Wt: 176.22 g/mol
InChI Key: IPEDRKFMTBTIMN-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes an imidazo[1,2-a]pyridine core

Biochemical Analysis

Biochemical Properties

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between this compound and these kinases can modulate signal transduction pathways, affecting cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit the activity of certain proteases, enzymes that break down proteins, by binding to their catalytic sites. This inhibition can lead to the accumulation of specific proteins within the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-amino pyridine with suitable aldehydes and nitriles under reflux conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to achieve the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the amino and nitrile functional groups.

    Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

    Imidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties

Uniqueness

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6-2-3-13-7(5-10)9(11)12-8(13)4-6/h6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEDRKFMTBTIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC(=C2C#N)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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